molecular formula C17H20ClNO3 B13344152 (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride

Cat. No.: B13344152
M. Wt: 321.8 g/mol
InChI Key: JGTLDHYHBAJPDL-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-(benzyloxy)-3-methylbenzaldehyde.

    Formation of the Intermediate: The aldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Amino Acid Formation: The resulting amine is subjected to a Strecker synthesis, involving the addition of cyanide and ammonium chloride, followed by hydrolysis to yield the amino acid.

    Hydrochloride Salt Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it valuable for studying stereochemistry in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. It may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The benzyl group may also play a role in binding through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
  • (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid

Uniqueness

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride is unique due to the presence of the benzyloxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s binding affinity and selectivity towards specific targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

(2S)-2-amino-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C17H19NO3.ClH/c1-12-9-14(10-15(18)17(19)20)7-8-16(12)21-11-13-5-3-2-4-6-13;/h2-9,15H,10-11,18H2,1H3,(H,19,20);1H/t15-;/m0./s1

InChI Key

JGTLDHYHBAJPDL-RSAXXLAASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OCC2=CC=CC=C2.Cl

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.